molecular formula C17H16N2O B11598181 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

Cat. No.: B11598181
M. Wt: 264.32 g/mol
InChI Key: HBNJRMPHQSVVEJ-UHFFFAOYSA-N
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Description

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl, methylidene, and phenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate benzamides and amidines under specific reaction conditions. For instance, a copper-mediated tandem C(sp2)–H amination and annulation process can be employed to construct the quinazolinone framework . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one, have been extensively studied for their potential as anticancer agents. Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of quinazolinone derivatives on human cancer cell lines, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent activity. For instance, compounds derived from quinazolinone were found to inhibit cell proliferation effectively, with some showing selectivity towards specific cancer types such as colorectal and breast cancer .

CompoundCell LineIC50 (µM)Mechanism of Action
6-Ethyl-4-methylidene...HCT-116 (Colorectal)3.20Induction of apoptosis
6-Ethyl-4-methylidene...MCF-7 (Breast)5.10Cell cycle arrest at G1 phase

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been documented, with several studies demonstrating their effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Screening

In a comprehensive screening, various derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that some compounds exhibited comparable activity to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .

CompoundMicroorganismZone of Inhibition (mm)Comparison to Standard
6-Ethyl-4-methylidene...Staphylococcus aureus15Equivalent to Amoxicillin
6-Ethyl-4-methylidene...Candida albicans12Comparable to Fluconazole

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: In Vivo Anti-inflammatory Activity

In a rat model of inflammation induced by carrageenan, the administration of quinazolinone derivatives resulted in a significant reduction in paw edema compared to control groups. The study highlighted the potential of these compounds in managing inflammatory conditions .

CompoundDosage (mg/kg)Paw Edema Reduction (%)
6-Ethyl-4-methylidene...1045
Indomethacin1050

Antioxidant Activity

The antioxidant properties of quinazolinones are being explored due to their ability to neutralize reactive oxygen species (ROS). This is particularly relevant in preventing oxidative stress-related diseases.

Case Study: Evaluation of Antioxidant Potential

A recent study evaluated the antioxidant capacity of various quinazolinone derivatives using in vitro assays. The results indicated that some compounds exhibited stronger antioxidant activity than traditional antioxidants like ascorbic acid, suggesting their potential role in protecting against oxidative damage .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid (%)
6-Ethyl-4-methylidene...75Higher than Ascorbic Acid (65%)
Other QuinazolinonesVariesVaries

Mechanism of Action

The mechanism of action of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinones are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, it may modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can be compared with other quinazolinone derivatives, such as:

The unique substituents on this compound, such as the ethyl and methylidene groups, may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

6-Ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings from various sources.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, which is characterized by a fused bicyclic structure. The synthesis of this compound typically involves the reaction of appropriate anilines with acylating agents or through cyclization reactions involving isocyanides and carbonyl compounds. The structural formula can be represented as follows:

C18H16N2O\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}

Anticancer Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit potent anticancer activities through various mechanisms, including inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). For instance, derivatives similar to 6-ethyl-4-methylidene have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
6-Ethyl-4-methylideneHCT1165.40Induces apoptosis
Hydroxylated derivative 13HCT1163.20EGFR inhibition
Hybrid compound 18MCF71.80Dual EGFR/BRAF inhibition

These compounds often induce cell cycle arrest and apoptosis in cancer cells. For instance, a study reported that treatment with a related quinazolinone derivative led to significant G1 phase arrest in HCT116 cells, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been extensively studied. Compounds derived from this scaffold have shown varying degrees of antibacterial and antifungal activities, particularly against Gram-positive bacteria.

CompoundActivity TypeTarget OrganismResult
6-Ethyl-4-methylideneAntibacterialStaphylococcus aureusEffective
Novel derivativesAntifungalCandida albicansModerate activity

Research indicates that modifications on the phenyl ring can significantly influence antibacterial properties, with certain substituents enhancing activity against specific bacterial strains .

Case Studies

  • EGFR Inhibition : A study focusing on quinazolinone derivatives highlighted their ability to inhibit EGFR autophosphorylation, which is crucial in many cancers. The compound exhibited IC50 values comparable to established EGFR inhibitors like gefitinib .
  • Dual Inhibition : A novel series of hybrid compounds combining quinazolinone with other scaffolds demonstrated dual inhibitory action on both EGFR and BRAF V600E mutations, showcasing enhanced anticancer potential .
  • Antimicrobial Efficacy : In another investigation, derivatives were synthesized and tested for their antimicrobial properties, revealing that certain modifications led to significant improvements in activity against both bacterial and fungal pathogens .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C17H16N2O/c1-3-13-9-10-16-15(11-13)12(2)19(17(20)18-16)14-7-5-4-6-8-14/h4-11H,2-3H2,1H3,(H,18,20)

InChI Key

HBNJRMPHQSVVEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3

Origin of Product

United States

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